2-Bromo-5-(3-methoxypropylsulfonyl)thiophene
Overview
Description
2-Bromo-5-(3-methoxypropylsulfonyl)thiophene is a chemical compound with the molecular formula C8H11BrO3S2 and a molecular weight of 299.21 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom and a methoxypropylsulfonyl group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 2,5-dibromothiophene, followed by a nucleophilic substitution reaction with 3-methoxypropylsulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(3-methoxypropylsulfonyl)thiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophenes, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-5-(3-methoxypropylsulfonyl)thiophene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: Thiophene derivatives exhibit various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(3-methoxypropylsulfonyl)thiophene depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form more complex structures. In materials science, its electronic properties are exploited to develop advanced materials with specific functionalities .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(3-methoxypropyl)thiophene: Lacks the sulfonyl group, which can affect its reactivity and applications.
2-Bromo-5-(3-methoxypropylsulfonyl)furan: Similar structure but with an oxygen atom in the ring instead of sulfur, leading to different electronic properties.
2-Bromo-5-(3-methoxypropylsulfonyl)pyrrole: Contains a nitrogen atom in the ring, which can influence its chemical behavior.
Uniqueness
2-Bromo-5-(3-methoxypropylsulfonyl)thiophene is unique due to the presence of both a bromine atom and a methoxypropylsulfonyl group on the thiophene ring. This combination of functional groups imparts specific reactivity and electronic properties, making it valuable for various applications in organic synthesis and materials science .
Properties
IUPAC Name |
2-bromo-5-(3-methoxypropylsulfonyl)thiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrO3S2/c1-12-5-2-6-14(10,11)8-4-3-7(9)13-8/h3-4H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKAUJXFQVLJEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCS(=O)(=O)C1=CC=C(S1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.